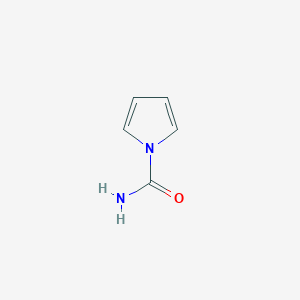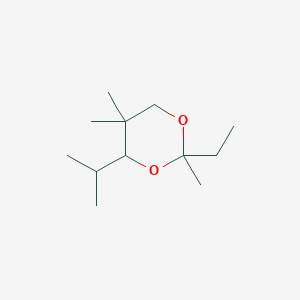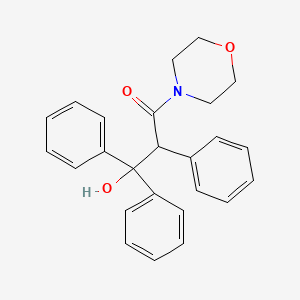
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Preparation Methods
The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide. The mixture is ground in a mortar and pestle for 10 minutes to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. . In industry, it can be used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be compared with other similar compounds, such as 3- ( {4- [ (1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis (trifluoromethyl)phenyl}sulfanyl)aniline Other similar compounds include 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and derivatives of 4-hydroxy-2-quinolones .
Properties
CAS No. |
6333-14-8 |
|---|---|
Molecular Formula |
C25H25NO3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C25H25NO3/c27-24(26-16-18-29-19-17-26)23(20-10-4-1-5-11-20)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2 |
InChI Key |
JLYFUFOHEMNAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


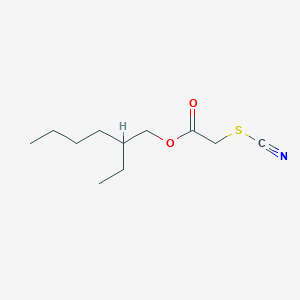
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
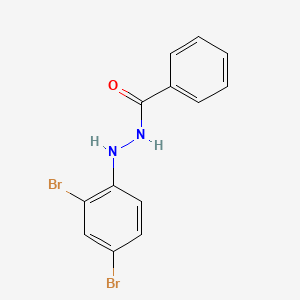

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
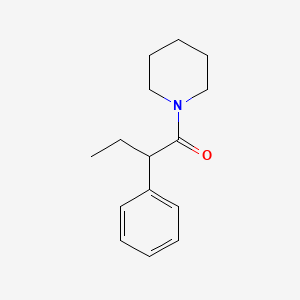
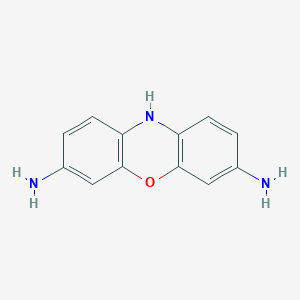
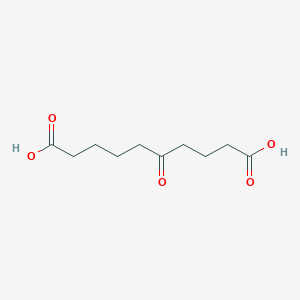
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)
